molecular formula C9H11NO4 B12301898 Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-

Cat. No.: B12301898
M. Wt: 197.19 g/mol
InChI Key: KETJIAAJBCULKI-UHFFFAOYSA-N
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Description

Tricyclo[22102,6]heptane-1,3-dicarboxylic acid, 3-amino-, (1R,2R,3R,4S,6S)-rel- is a complex organic compound known for its unique tricyclic structureIt is also referred to as WAY-855 in some scientific literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable reactions that can be performed under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting glutamate transporters, specifically the EAAT2 subtype. This inhibition is achieved through a competitive mechanism, where the compound binds to the transporter and prevents glutamate uptake. This action can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like epilepsy and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-, stands out due to its specific stereochemistry and its preferential inhibition of the EAAT2 transporter. This selectivity makes it a valuable tool for studying glutamate transport and developing targeted therapies .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid

InChI

InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)

InChI Key

KETJIAAJBCULKI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O

Origin of Product

United States

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